molecular formula C3H4ClNS B14526368 Chloro(methylsulfanyl)acetonitrile CAS No. 62383-83-9

Chloro(methylsulfanyl)acetonitrile

Cat. No.: B14526368
CAS No.: 62383-83-9
M. Wt: 121.59 g/mol
InChI Key: QOUNYDBGXHTRBU-UHFFFAOYSA-N
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Description

Chloro(methylsulfanyl)acetonitrile is an organic compound with the molecular formula C3H4ClNS. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro and a nitrile group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(methylsulfanyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with sulfur monochloride, followed by a second chlorination step. This process can be represented by the following reaction: [ \text{CH}_3\text{CN} + \text{S}_2\text{Cl}_2 \rightarrow \text{ClCH}_2\text{CN} + \text{HCl} ]

Another method involves the dehydration of chloroacetamide. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, this compound is often produced in large quantities using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(methylsulfanyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions typically occur under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation are commonly used for the reduction of the nitrile group.

Major Products Formed

    Substitution Reactions: Products include substituted acetonitriles, such as aminoacetonitriles or alkoxyacetonitriles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

Chloro(methylsulfanyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of chloro(methylsulfanyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be easily displaced by nucleophiles, while the nitrile group can participate in various addition and reduction reactions. The sulfur atom can also undergo oxidation, leading to the formation of sulfoxides and sulfones. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chloro group .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetonitrile: Similar in structure but lacks the sulfur atom.

    Methanesulfonyl Chloride: Contains a sulfonyl chloride group instead of a nitrile group.

Uniqueness

Chloro(methylsulfanyl)acetonitrile is unique due to the presence of both a chloro and a nitrile group, which allows it to participate in a wide range of chemical reactions. The sulfur atom also adds to its reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

62383-83-9

Molecular Formula

C3H4ClNS

Molecular Weight

121.59 g/mol

IUPAC Name

2-chloro-2-methylsulfanylacetonitrile

InChI

InChI=1S/C3H4ClNS/c1-6-3(4)2-5/h3H,1H3

InChI Key

QOUNYDBGXHTRBU-UHFFFAOYSA-N

Canonical SMILES

CSC(C#N)Cl

Origin of Product

United States

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